Head-to-Head Efficacy Advantage: Medifoxamine Demonstrates 10% Absolute Improvement in Responder Rate vs. Fluoxetine in 12-Month Double-Blind Trial
In a 12-month double-blind, randomized, parallel-group trial involving 313 patients with major depression, Medifoxamine exhibited a significantly higher responder rate compared to fluoxetine. According to the main efficacy criterion (sustained 50% reduction in CGI score plus absence of serious adverse events), 36% of patients in the Medifoxamine group were classified as responders versus 26% in the fluoxetine group [1]. This 10% absolute difference was statistically significant (p = 0.047) [1].
| Evidence Dimension | Responder rate (sustained 50% CGI reduction + no serious adverse events) |
|---|---|
| Target Compound Data | 36% responder rate (N=158) |
| Comparator Or Baseline | Fluoxetine: 26% responder rate (N=155) |
| Quantified Difference | 10% absolute difference; p=0.047 |
| Conditions | 12-month double-blind, randomized, parallel-group trial; MADRS≥25; DSM III-R major depression |
Why This Matters
This head-to-head data provides quantitative justification for selecting Medifoxamine over fluoxetine in research models where differential long-term responder rates are a critical endpoint.
- [1] Lehert P, et al. New statistical proposals to evaluate the benefit/risk ratio of long-term treatment of depression: application to a one-year double-blind study comparing medifoxamine with fluoxetine. Clin Drug Investig. 1998;15(4):287-297. doi:10.2165/00044011-199815040-00004 View Source
